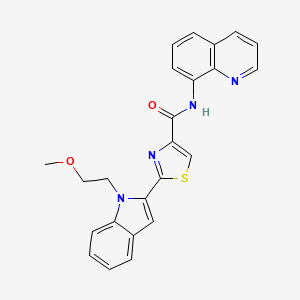

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide represents a novel class of bioactive molecules that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure comprises several key moieties:

- Indole : Known for its diverse biological activities.

- Thiazole : Associated with antimicrobial and anticancer properties.

- Quinoline : Exhibits antimalarial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| MDA-MB-468 (Breast Cancer) | 4.8 | |

| U251 (Glioblastoma) | 3.5 | |

| WM793 (Melanoma) | 2.9 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer and melanoma cell lines.

The mechanisms through which this compound exerts its anticancer effects appear to involve:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Topoisomerase I : Molecular docking studies suggest that the compound binds effectively to the active site of topoisomerase I, disrupting DNA replication and repair processes .

- Induction of Apoptosis : The compound promotes apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into the structural components necessary for biological activity:

- The presence of the methoxyethyl group enhances solubility and bioavailability.

- The thiazole ring is essential for cytotoxic activity; modifications at this position significantly alter potency.

- Substituents on the indole and quinoline moieties can enhance or diminish activity, emphasizing the importance of electronic effects and sterics in drug design .

Case Studies

- Case Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 and MDA-MB-468 cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant differences compared to control groups. The study also performed molecular docking simulations that confirmed binding affinity to critical targets involved in cancer progression .

- Case Study on Glioblastoma : Another investigation focused on U251 cells, demonstrating that treatment with the compound led to a notable decrease in cell proliferation and increased apoptosis markers compared to untreated cells. This suggests a potential role for this compound in treating aggressive brain tumors .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, research indicates that derivatives of indole compounds, which include thiazole and quinoline moieties, exhibit significant cytotoxic activity. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Case Studies

-

Cytotoxicity Against Human Tumor Cells :

- A study reported that similar indole derivatives demonstrated IC50 values in the low micromolar range against human colon cancer cell lines, indicating potent anticancer activity .

- Specific derivatives showed a 2.5 to 5.2-fold increase in cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .

- Mechanistic Insights :

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases. The structural features of the compound allow it to modulate inflammatory responses effectively.

Research Findings

- Compounds similar to 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide have been shown to inhibit leukotriene biosynthesis, a process involved in inflammatory responses . This inhibition can lead to reduced inflammation and pain in conditions such as asthma and arthritis.

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential by protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Experimental Evidence

- Studies have indicated that indole derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models . This property is essential for developing drugs aimed at mitigating oxidative damage in diseases.

Summary of Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thiazole-4-carboxamide derivatives like 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide?

Answer: The synthesis of thiazole-4-carboxamide derivatives typically involves cyclization and functionalization strategies. Key methods include:

- Cyclization of α-haloketones with thiourea to form the thiazole core .

- Reaction of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux in acetic acid, as demonstrated in the synthesis of structurally analogous compounds (e.g., 1a-1f and 2a-2c ) .

- Functionalization via coupling reactions (e.g., introducing methoxyethyl or quinoline groups) under controlled pH and temperature conditions .

Methodological Note:

- Monitor reaction progress using TLC and confirm final structures via NMR and mass spectrometry .

- Purify intermediates via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

Answer: Critical analytical techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., methoxyethyl, indole, quinoline moieties) .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .

- X-ray crystallography : To resolve ambiguous stereochemistry or confirm planar arrangements of fused heterocycles (e.g., thiazole-indole systems) .

Example:

In analogous quinoline-thiazole hybrids, NMR signals for the methoxyethyl group appear as a triplet (~δ 3.6 ppm for CH2) and singlet (~δ 3.3 ppm for OCH3) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what contradictions might arise in data interpretation?

Answer: Experimental Design:

- In vitro assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using standardized protocols (e.g., MIC assays for antimicrobial activity) .

- Molecular docking : Predict interactions with target proteins (e.g., kinases or microbial enzymes) using software like AutoDock .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxyethyl chain length, quinoline substituents) to identify critical pharmacophores .

Data Contradictions:

- Discrepancies in bioactivity may arise from solubility differences (e.g., methoxyethyl enhancing solubility but reducing membrane permeability) .

- Conflicting enzyme inhibition results could stem from assay conditions (e.g., pH affecting quinoline protonation) .

Methodological Resolution:

- Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

- Use isothermal titration calorimetry (ITC) to measure binding affinities under varying conditions .

Q. What strategies can resolve conflicting data regarding the compound’s mechanism of action in different biological systems?

Answer: Approaches:

- Comparative genomic profiling : Identify gene expression changes induced by the compound in resistant vs. sensitive cell lines .

- Metabolomic analysis : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

- Kinetic studies : Determine whether the compound acts as a competitive, non-competitive, or allosteric inhibitor .

Case Study:

For benzothiazole analogs, contradictions in antifungal activity were resolved by correlating lipophilicity (logP) with membrane penetration efficiency .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining efficacy?

Answer: Strategies:

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .

- Co-crystallization : Enhance solubility via co-crystals with succinic acid or cyclodextrins .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., quinoline oxidation) .

SAR Insights:

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)indol-2-yl]-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-30-13-12-28-20-10-3-2-6-17(20)14-21(28)24-27-19(15-31-24)23(29)26-18-9-4-7-16-8-5-11-25-22(16)18/h2-11,14-15H,12-13H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNBAXPQKBVBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.